molecular formula C14H22N2O2Si B12516167 Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- CAS No. 651354-56-2

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-

Cat. No.: B12516167
CAS No.: 651354-56-2
M. Wt: 278.42 g/mol
InChI Key: FTBOGIANWUQJRL-UHFFFAOYSA-N
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Description

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- is a synthetic pyrimidine nucleoside derivative featuring two distinct functional groups: a diethoxymethyl moiety at the 5-position and a trimethylsilyl (TMS)-protected ethynyl group at the 2-position. This compound is structurally related to antiviral pyrimidine nucleosides, such as 5-substituted 2'-deoxyuridine analogs, which are known for their biological activity .

Properties

CAS No.

651354-56-2

Molecular Formula

C14H22N2O2Si

Molecular Weight

278.42 g/mol

IUPAC Name

2-[5-(diethoxymethyl)pyrimidin-2-yl]ethynyl-trimethylsilane

InChI

InChI=1S/C14H22N2O2Si/c1-6-17-14(18-7-2)12-10-15-13(16-11-12)8-9-19(3,4)5/h10-11,14H,6-7H2,1-5H3

InChI Key

FTBOGIANWUQJRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=C(N=C1)C#C[Si](C)(C)C)OCC

Origin of Product

United States

Preparation Methods

Sonogashira Coupling of 2-Bromo-5-Diethoxymethylpyrimidine

Reaction Overview

The most direct method involves Sonogashira coupling between 2-bromo-5-diethoxymethylpyrimidine and trimethylsilyl acetylene (TMSA). This approach builds on established palladium-catalyzed cross-coupling protocols for introducing alkynyl groups to halogenated heterocycles.

Step 1: Synthesis of 5-Diethoxymethylpyrimidine-2-Bromide
  • Starting Material : Pyrimidine-5-carbaldehyde is protected as its diethyl acetal via reflux with ethanol and a catalytic acid (e.g., p-toluenesulfonic acid).
    $$
    \text{Pyrimidine-5-carbaldehyde} + 2 \text{EtOH} \xrightarrow{\text{TsOH}} \text{5-(diethoxymethyl)pyrimidine}
    $$
  • Bromination : The 2-position is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C.
Step 2: Sonogashira Coupling

The brominated intermediate reacts with TMSA under Pd(PPh$$3$$)$$4$$/CuI catalysis in triethylamine (TEA) and DMF:
$$
\text{2-Bromo-5-diethoxymethylpyrimidine} + \text{TMSA} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Target Compound}
$$

Optimized Conditions :

  • Catalyst : 4 mol% Pd(PPh$$3$$)$$4$$, 4 mol% CuI
  • Solvent : DMF/TEA (3:1)
  • Temperature : 70–100°C (microwave-assisted, 3 h)
  • Yield : 76% (analogous to)

Purification : Flash chromatography (SiO$$_2$$, 5% EtOAc/hexane) affords the product as a brown oil.

Cyclocondensation of β-Keto Esters with Amidines

Reaction Overview

This method constructs the pyrimidine ring de novo using a β-keto ester bearing a diethoxymethyl group, followed by alkynylation.

Step 1: Synthesis of α-Iodomethylene β-Keto Ester

A Morita-Baylis-Hillman (MBH) adduct derived from propiolate and an aldehyde is oxidized to an α-iodomethylene β-keto ester using Dess-Martin periodinane:
$$
\text{MBH Adduct} \xrightarrow{\text{Dess-Martin}} \alpha\text{-Iodomethylene β-Keto Ester}
$$

Step 2: Cyclocondensation with Amidines

The β-keto ester reacts with benzamidine hydrochloride in ethanol under microwave irradiation (130°C, 30 min):
$$
\alpha\text{-Iodomethylene β-Keto Ester} + \text{Benzamidine} \rightarrow \text{2-Substituted Pyrimidine-5-Carboxylate}
$$

Modification for Target Compound :

  • Replace the carboxylate with a diethoxymethyl group via reduction (NaBH$$_4$$) and acetal protection.
  • Introduce the TMS-ethynyl group via Sonogashira coupling (as in Method 1).

Yield : 60–85% for cyclocondensation.

Direct Alkylation of Pyrimidine Derivatives

Reaction Overview

A less common but viable route involves alkylating preformed pyrimidine derivatives with diethyl sulfate or iodomethane, though this requires precise control to avoid over-alkylation.

Step 1: Synthesis of 2-Trimethylsilylethynylpyrimidine

5-Trimethylsilylethynylpyrimidine is prepared via Sonogashira coupling of 5-bromopyrimidine with TMSA.

Step 2: Diethoxymethylation

The 5-position is functionalized via Vilsmeier-Haack formylation followed by acetal protection:

  • Formylation : POCl$$_3$$/DMF at 0°C introduces a formyl group.
  • Acetal Formation : Reaction with ethanol and TsOH yields the diethoxymethyl group.

Yield : ~70% for acetal formation.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield (%)
Sonogashira Coupling High regioselectivity; minimal side products Requires brominated precursor 76
Cyclocondensation Builds pyrimidine core de novo Multi-step; requires oxidation 60–85
Direct Alkylation Simplicity for small-scale synthesis Low regiocontrol; over-alkylation risks 70

Mechanistic Insights

Sonogashira Coupling

The Pd(0) catalyst oxidatively adds to the C–Br bond, forming a Pd(II) intermediate. TMSA undergoes transmetallation with CuI, and reductive elimination yields the coupled product.

Cyclocondensation

The α-iodomethylene β-keto ester undergoes nucleophilic attack by the amidine’s NH$$_2$$ group, followed by cyclization and elimination of HI to form the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl or trimethylsilyl ethynyl groups are replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleic acid analogs.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.

Mechanism of Action

The mechanism of action of Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation and other biological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Gem-Diether Derivatives

  • 5-(Dimethoxymethyl)-2'-deoxyuridine (2b) : Exhibited significant anti-orthopoxvirus activity (vaccinia and cowpox viruses) due to optimal hydrophilicity, contrasting with the less active diethoxymethyl analog (3b). The larger ethoxy groups in 3b may hinder target binding .
  • 5-Formyl Acetals (4b, 5b) : Less stable than gem-diethers, with rapid hydrolysis to 5-formyl derivatives, which lack antiviral activity .

Halovinyl and Ethynyl Derivatives

  • (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) : A potent antiviral agent against HSV-1, leveraging the bromovinyl group for selective inhibition of viral DNA polymerase. Unlike diethoxymethyl derivatives, BVDU’s activity relies on direct halogen-mediated DNA chain termination .
  • 5-Ethynyl-2'-deoxyuridine : Demonstrates cytotoxicity and antiviral activity, with the ethynyl group enabling cross-linking or metabolic incorporation into DNA .

Substituent Effects at the 2-Position

Trimethylsilyl-Protected Ethynyl vs. Tributylstannyl Vinyl

  • 5-[2-(Trimethylsilyl)ethynyl]uracil: Synthesized via Sonogashira coupling (). The TMS group enhances stability during synthesis but requires removal (e.g., via fluoride) for further reactivity. Used in radiohalogenation due to mild desilylation conditions .
  • 5-[2-(Tributylstannyl)vinyl]uracil : Prepared via hydrostannylation. While effective in radioiodination, stannyl derivatives are prone to protiodestannylation, reducing their utility in aqueous environments .

Hydrophobic vs. Hydrophilic Groups

  • 5-(Diethoxymethyl) : Increased hydrophobicity compared to dimethoxy analogs reduces antiviral efficacy, as hydrophilic moieties enhance target engagement in anti-orthopoxvirus activity .

Biological Activity

Pyrimidine derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. The compound Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- is a novel pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular structure of Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- is characterized by the following properties:

PropertyValue
Molecular Formula C13H17N3O2Si
Molecular Weight 273.36 g/mol
IUPAC Name 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]pyrimidine
CAS Number Not available

Biological Activity Overview

Pyrimidine derivatives exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Pyrimidines have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Certain pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies indicate that pyrimidines can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Antiviral Activity : Research suggests that pyrimidines may inhibit viral replication, making them candidates for antiviral drug development.

The biological activity of Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Many pyrimidines act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which are critical in inflammatory responses.
  • Receptor Modulation : Some derivatives may interact with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Pyrimidines can intercalate into DNA or RNA structures, potentially disrupting nucleic acid function and leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of pyrimidine derivatives, including:

  • Anticancer Studies : A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines (e.g., MCF-7, A549). Compounds demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Antibacterial Testing : In vitro evaluations revealed that certain pyrimidine derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .

Comparative Analysis

To highlight the unique properties of Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-, a comparison with other pyrimidine derivatives is provided below:

Compound NameActivity TypeIC50/ MIC Values
Pyrimidine Derivative A (e.g., 5-Fluorouracil)AnticancerIC50 = 10 µM
Pyrimidine Derivative B (e.g., Azacitidine)AntiviralIC50 = 15 µM
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-Antibacterial/ AnticancerMIC = 50 µg/mL

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